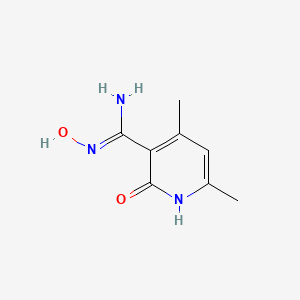![molecular formula C16H24N4O B1418256 N-(3-甲氧基丙基)-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺 CAS No. 1172571-84-4](/img/structure/B1418256.png)
N-(3-甲氧基丙基)-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺
描述
The compound is a complex organic molecule that includes a piperidine ring and a quinoxaline ring. Piperidine is a heterocyclic organic compound, which is a key building block in the synthesis of many pharmaceuticals . Quinoxaline is another heterocyclic compound that is often found in various dyes, pharmaceuticals, and organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the piperidine and quinoxaline rings. Piperidine is a six-membered ring with one nitrogen atom, and quinoxaline is a bicyclic compound that consists of fused benzene and pyrazine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives have been found to exhibit a wide range of biological activities, which suggests that they may undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the piperidine ring could potentially make this compound a base, as piperidine itself is a strong base .科学研究应用
Radiotherapy Dosimetry
The compound N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has been studied for its potential application in radiotherapy dosimetry. Specifically, it has been used to improve the performance of polymer-gel dosimeters . These dosimeters are crucial for ensuring accurate dose delivery in cancer treatments, where precision is paramount.
Dosimetric Properties Evaluation: Researchers have evaluated the dosimetric properties of this compound by adding inorganic salts like lithium chloride (LiCl) to the polymer-gel dosimeter formulation. The addition of LiCl has shown to enhance the dose–response performance, making it a promising candidate for 3-D dose measurements in radiotherapy .
Optical Density Analysis: Another study focused on the optical properties of the polymerization of this compound in gel dosimeters. By using UV-vis spectrophotometry, a simple and low-cost method, the absorbance values of the gel samples were found to increase linearly with the dose, indicating a strong potential for use in radiotherapy dosimetry .
Synthesis of Key Pharmaceutical Intermediates
N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is also significant in the synthesis of key pharmaceutical intermediates. For instance, it is involved in the synthesis of prucalopride, a drug used for gastrointestinal disorders.
Method for Synthesizing Prucalopride: A method for synthesizing a key intermediate for prucalopride involves the use of this compound. The process includes several steps that lead to the formation of N-(3-methoxylpropyl)-4-aminopiperidine, which is crucial for the production of prucalopride .
Advanced Imaging Techniques
The compound’s role in enhancing imaging techniques, particularly in the medical field, is another area of application. Its properties can be utilized to improve the clarity and accuracy of imaging, which is essential for diagnosis and treatment planning.
MRI and NMR Enhancements: In the context of MRI and NMR, the compound can be used to adjust the relaxation rates of hydrogen protons within water molecules. This adjustment can lead to higher resolution and accuracy in imaging, which is beneficial for both diagnosis and research purposes .
Cancer Treatment Planning
Accurate cancer treatment planning is critical, and N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can play a role in this field by contributing to the development of advanced dosimetry systems.
3-D Dose Distribution Recording: The compound’s ability to record three-dimensional dose distributions can significantly improve the planning and delivery of cancer treatments. This ensures that the specified dose reaches the tumor with the intended distribution while sparing healthy tissues .
Drug Development and Testing
In drug development and testing, the compound can be used to create models that simulate the human body’s response to new drugs, allowing for safer and more effective medications.
Simulation of Drug Responses: By incorporating the compound into gel dosimeters, researchers can simulate how a drug would interact with human tissues. This simulation can provide valuable insights during the drug development phase, leading to better-designed clinical trials .
Material Science
The compound’s unique properties make it suitable for applications in material science, particularly in the development of new materials with specific optical or mechanical properties.
Development of Smart Materials: Materials that respond to environmental stimuli, such as temperature or pH changes, can be developed using this compound. These smart materials have a wide range of applications, from sensors to drug delivery systems .
Environmental Monitoring
N-(3-Methoxypropyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can also be used in environmental monitoring, particularly in the detection and measurement of pollutants.
Pollutant Detection: The compound’s sensitivity to various physical and chemical changes makes it an excellent candidate for creating sensors that can detect pollutants in the environment. This application is crucial for maintaining public health and safety .
Analytical Chemistry
Lastly, the compound finds use in analytical chemistry, where it can be part of assays and tests designed to measure the concentration of substances or the presence of specific compounds.
Assays and Chemical Tests: By utilizing the compound in analytical assays, researchers can develop more accurate and sensitive tests for detecting and quantifying chemicals in various samples. This is important for both research and industrial applications .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3-methoxypropyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-21-12-4-9-18-15-16(7-10-17-11-8-16)20-14-6-3-2-5-13(14)19-15/h2-3,5-6,17,20H,4,7-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBYDGVXFBUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)

![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)





![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)